molecular formula C10H13N3O2 B15326674 2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol

2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol

Cat. No.: B15326674
M. Wt: 207.23 g/mol
InChI Key: SGJABBSOHQCUKJ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The presence of the benzimidazole ring in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol typically involves the condensation of 5-methoxy-1H-benzo[d]imidazole with an appropriate amino alcohol. One common method involves the reaction of 5-methoxy-1H-benzo[d]imidazole with 2-aminoethanol in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production. Additionally, the purification process can be streamlined using techniques such as chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine
  • 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol
  • 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-thiol

Uniqueness

2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research. Additionally, its methoxy-substituted benzimidazole ring imparts specific biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-2-(6-methoxy-1H-benzimidazol-2-yl)ethanol

InChI

InChI=1S/C10H13N3O2/c1-15-6-2-3-8-9(4-6)13-10(12-8)7(11)5-14/h2-4,7,14H,5,11H2,1H3,(H,12,13)

InChI Key

SGJABBSOHQCUKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(CO)N

Origin of Product

United States

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